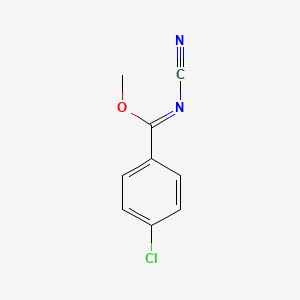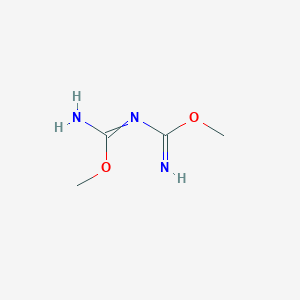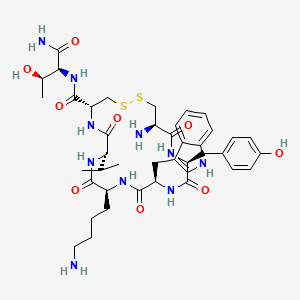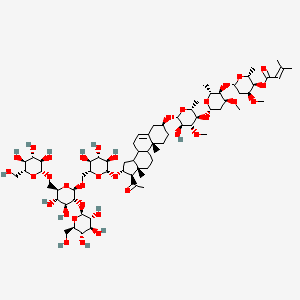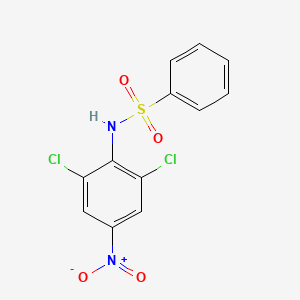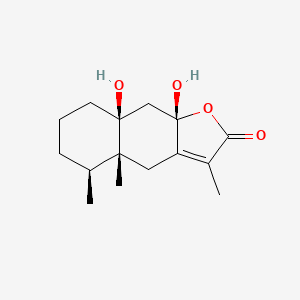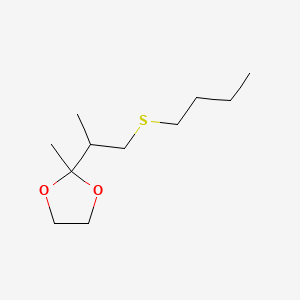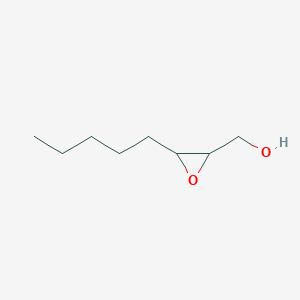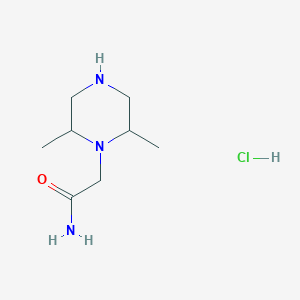
2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride is a chemical compound with the molecular formula C8H18ClN3O and a molecular weight of 207.70 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is often used in various scientific research applications.
Métodos De Preparación
The synthesis of 2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride typically involves the reaction of 2,6-dimethylpiperazine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride can be compared with other similar compounds, such as:
2-(2,6-Dimethylpiperazin-1-yl)acetamide: This compound lacks the hydrochloride group, which can influence its solubility and reactivity.
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: This compound has a phenyl group attached to the piperazine ring, which can affect its chemical properties and biological activity.
Propiedades
Número CAS |
1439823-14-9 |
|---|---|
Fórmula molecular |
C8H18ClN3O |
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
2-(2,6-dimethylpiperazin-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H17N3O.ClH/c1-6-3-10-4-7(2)11(6)5-8(9)12;/h6-7,10H,3-5H2,1-2H3,(H2,9,12);1H |
Clave InChI |
YDQWNELLOYJLPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCC(N1CC(=O)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


